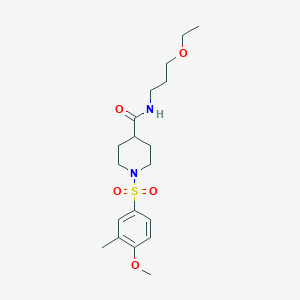![molecular formula C23H24N4O2 B7698203 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)
2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Mecanismo De Acción
Target of Action
It’s structurally similar to certain derivatives of pyrazolo[4,3-d]pyrimidin-7-one , which are known to inhibit phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation.
Biochemical Pathways
The compound likely affects the nitric oxide (NO)-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which produces cGMP. cGMP then induces a series of biochemical reactions leading to the relaxation of smooth muscle cells. By inhibiting PDE5, the compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine and feces .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound has been found to be effective against various types of cancer cells and microbial infections. However, one of the significant limitations of using this compound in lab experiments is its toxicity. Several studies have shown that this compound can be toxic to healthy cells at high concentrations.
Direcciones Futuras
There are several future directions related to the use of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research. One of the most significant future directions is the development of more potent and less toxic analogs of this compound. Additionally, future studies can focus on understanding the molecular mechanism of action of this compound and its potential applications in various diseases. Furthermore, more studies can be conducted to investigate the potential use of this compound in combination with other drugs to enhance its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multi-step process that includes the reaction of several chemicals. The synthesis process starts with the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with ethyl bromoacetate in the presence of a base to form 2-ethoxy-6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline. The next step involves the reaction of this product with 4-chlorobenzoyl chloride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been found to be effective against bacterial and fungal infections.
Propiedades
IUPAC Name |
2-ethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-12-27-22-18(14-16-13-15(3)10-11-19(16)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)29-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPUGBRGEJAWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



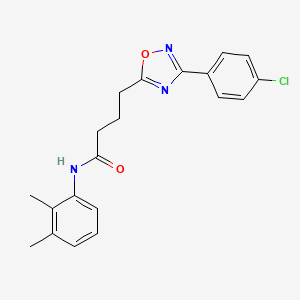
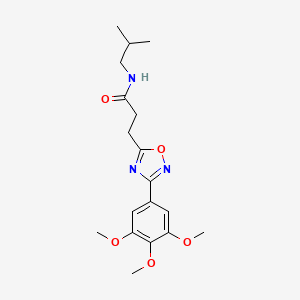

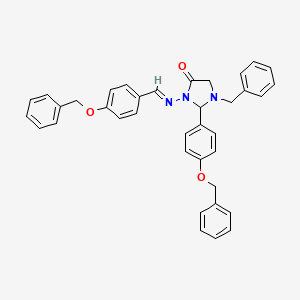

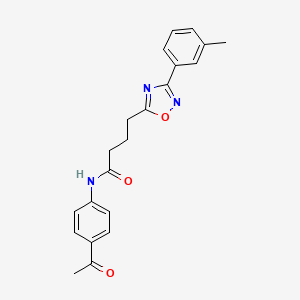
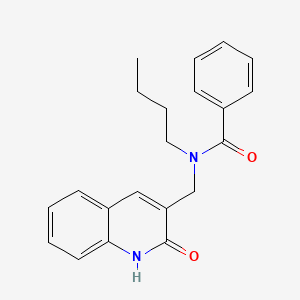

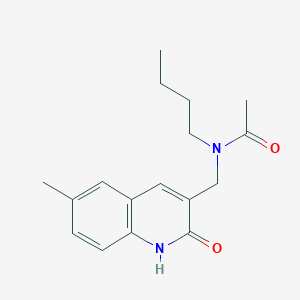
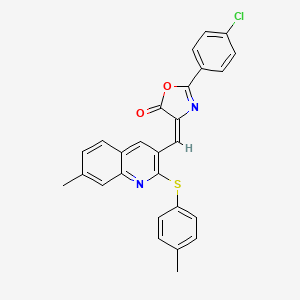
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
